molecular formula C16H17ClN6 B15121426 6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile

6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile

Cat. No.: B15121426
M. Wt: 328.80 g/mol
InChI Key: NKRXKKBGFWTOIK-UHFFFAOYSA-N
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Description

6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile is a complex organic compound that features a pyridine ring, a piperidine ring, and a chloropyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile typically involves multiple steps. One common approach is the reaction of 5-chloropyrimidine-2-amine with methylamine to form the intermediate 5-chloropyrimidin-2-yl(methyl)amine. This intermediate is then reacted with 4-piperidin-1-ylpyridine-2-carbonitrile under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H17ClN6

Molecular Weight

328.80 g/mol

IUPAC Name

6-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C16H17ClN6/c1-22(16-19-10-12(17)11-20-16)14-5-7-23(8-6-14)15-4-2-3-13(9-18)21-15/h2-4,10-11,14H,5-8H2,1H3

InChI Key

NKRXKKBGFWTOIK-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=CC=CC(=N2)C#N)C3=NC=C(C=N3)Cl

Origin of Product

United States

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